molecular formula C10H7ClN2O3 B3919490 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione

5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione

Cat. No. B3919490
M. Wt: 238.63 g/mol
InChI Key: NTGFRCCWVXVTOT-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione, also known as CHBI, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CHBI is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. For example, 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. By inhibiting COX-2, 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione may help to reduce inflammation in the body.
Biochemical and Physiological Effects:
5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione has a range of biochemical and physiological effects, making it a promising candidate for further investigation. For example, 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with cellular targets. Additionally, 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione. One promising area of research involves the development of new cancer therapies based on the anti-cancer properties of 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione and its potential therapeutic applications in various diseases. Finally, there is a need for further research on the safety and toxicity of 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione, particularly in humans.

Scientific Research Applications

5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves the use of 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione as a potential therapeutic agent for the treatment of various diseases. For example, 5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-6-3-5(1-2-8(6)14)4-7-9(15)13-10(16)12-7/h1-4,14H,(H2,12,13,15,16)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGFRCCWVXVTOT-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione
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5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione
Reactant of Route 3
5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione
Reactant of Route 4
5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione

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